7-Chloroquinoline-4-carbonitrile

Antimalarial Plasmodium falciparum Hybrid Compounds

7-Chloroquinoline-4-carbonitrile (CAS 13337-75-2) is a differentiated quinoline building block featuring electronically distinct 7-Cl (Pd-catalyzed cross-coupling) and 4-CN (hydrolysis/amination) handles for orthogonal, protection-free library synthesis. Critical for antimalarial lead optimization—7-chloroquinoline hybrids outperform mefloquine-based analogs against drug-resistant P. falciparum—and EGFR kinase inhibitor programs. Avoids complex mixtures typical of non-selective 4,7-dichloroquinoline reactions. Available in research and bulk quantities.

Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
CAS No. 13337-75-2
Cat. No. B1426125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-4-carbonitrile
CAS13337-75-2
Molecular FormulaC10H5ClN2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)C#N
InChIInChI=1S/C10H5ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H
InChIKeyQXTKFPVERGJTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 7-Chloroquinoline-4-carbonitrile (CAS 13337-75-2) as a Differentiated Heterocyclic Building Block


7-Chloroquinoline-4-carbonitrile (CAS 13337-75-2) is a halogenated quinoline derivative featuring a chloro substituent at the 7-position and a carbonitrile group at the 4-position. This substitution pattern confers distinct synthetic utility, positioning it as a versatile intermediate for the preparation of biologically active quinoline-based compounds in medicinal chemistry and agrochemical research [1]. Its dual functional handles—the chloro group and the nitrile moiety—enable orthogonal synthetic transformations, a key consideration for efficient library synthesis and lead optimization campaigns.

Why 7-Chloroquinoline-4-carbonitrile (CAS 13337-75-2) Cannot Be Casually Substituted with Common Analogs


In the design of quinoline-based libraries, the position and identity of substituents critically dictate both synthetic accessibility and biological outcome. For example, while 4,7-dichloroquinoline is a common starting material, its reactivity is governed by the two chloro groups, which can lead to complex mixtures in non-selective cross-coupling reactions [1]. Conversely, 7-chloroquinoline-4-carbonitrile offers a built-in, electronically differentiated synthetic handle at the 4-position via its nitrile group. This allows for sequential, orthogonal functionalization—a capability absent in simpler 7-chloro or 4-chloro analogs—thereby streamlining the synthesis of complex 7-chloroquinoline derivatives and reducing the need for cumbersome protection/deprotection steps [1]. Generic substitution with a less functionalized core would necessitate additional synthetic steps to introduce the required 4-position functionality.

Quantitative Differentiation Evidence for 7-Chloroquinoline-4-carbonitrile (CAS 13337-75-2) Over Key Comparators


Antimalarial Activity of 7-Chloroquinoline-Containing Hybrids vs. Mefloquine-Based Hybrids

In a comparative study of quinoline-containing molecular hybrids for antimalarial activity, 7-chloroquinoline-based hybrids demonstrated superior potency against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum compared to analogous mefloquine-based hybrids [1]. This provides a strong rationale for selecting the 7-chloroquinoline core over the mefloquine core when designing new antimalarial agents, especially those intended to combat drug resistance.

Antimalarial Plasmodium falciparum Hybrid Compounds

Cytotoxicity of 4-Substituted Quinoline Derivatives: 7-Chloro vs. 7-Methoxy Analogs

A study evaluating the cytotoxicity of 4-substituted quinoline derivatives against MCF-7 breast cancer cells provides a comparison between compounds with a 7-chloro substituent and those with a 7-methoxy group. While not a direct comparison of 7-chloroquinoline-4-carbonitrile itself, it demonstrates the significant impact of the 7-position substituent on the antiproliferative activity of the quinoline core [1]. The data suggest that 7-chloro derivatives can exhibit potent cytotoxic effects, which may be leveraged in the development of anticancer agents.

Cytotoxicity MCF-7 cells Quinoline Derivatives

Synthetic Utility: Nitrile Hydrolysis as a Practical Route to 7-Chloroquinoline-4-carboxylic Acid

A key differentiator for 7-chloroquinoline-4-carbonitrile over non-functionalized 7-chloroquinoline analogs is its straightforward conversion to the corresponding carboxylic acid . This transformation is a cornerstone of medicinal chemistry, enabling further derivatization into amides, esters, and other pharmacologically relevant functionalities. The use of 7-chloroquinoline-4-carbonitrile provides a direct, two-step entry to 7-chloroquinoline-4-carboxylic acid derivatives, avoiding multi-step de novo construction of the carboxylic acid handle.

Synthetic Intermediate Hydrolysis Carboxylic Acid

Optimal Application Scenarios for 7-Chloroquinoline-4-carbonitrile (CAS 13337-75-2) Based on Comparative Evidence


Antimalarial Drug Discovery Programs Targeting Chloroquine-Resistant Strains

Based on direct comparative evidence showing 7-chloroquinoline-based hybrids outperform mefloquine-based analogs against both chloroquine-sensitive and resistant P. falciparum strains [1], 7-chloroquinoline-4-carbonitrile is a strategic building block for medicinal chemistry teams developing next-generation antimalarial agents. It is particularly suited for programs aiming to overcome established drug resistance mechanisms.

Design and Synthesis of 7-Chloroquinoline-Based Kinase Inhibitor Libraries

Given the established role of quinoline scaffolds in kinase inhibition and the specific, class-level evidence that a 7-chloro substituent can confer potent cytotoxicity (e.g., against MCF-7 cells, [1]), 7-chloroquinoline-4-carbonitrile is a high-value intermediate for constructing focused libraries targeting kinases such as EGFR. The nitrile group at the 4-position offers a direct route for introducing diverse amide and heterocyclic functionality, a common motif in kinase inhibitor pharmacophores.

Streamlined Synthesis of Complex 7-Substituted Quinolines via Orthogonal Functionalization

The presence of both a chloro (7-position) and nitrile (4-position) group on 7-chloroquinoline-4-carbonitrile allows for orthogonal functionalization strategies. The chloro group can participate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups at the 7-position, while the nitrile can be independently hydrolyzed to a carboxylic acid or reduced to an amine for subsequent derivatization [1]. This enables the efficient, two-step synthesis of highly decorated quinoline scaffolds that would otherwise require lengthier, lower-yielding sequences.

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